Naphthyl Group Modulates CA Isoform Selectivity
In a direct head-to-head comparison within a unified triazole-benzenesulfonamide scaffold series, the naphthyl-substituted derivative (compound 6m) demonstrated a distinct selectivity fingerprint versus structurally similar alkyl analogs. The naphthyl derivative exhibited a Ki of 68.6 nM against hCA IX with a selectivity index (SI) of 10.3 relative to hCA I [1]. This profile differed from the methyl analog (6a, Ki = 56.3 nM, SI = 11.7) and propyl analog (6c, Ki = 95.6 nM, SI = 2.7 over hCA XII) [1].
| Evidence Dimension | Human carbonic anhydrase IX (hCA IX) inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 68.6 nM, Selectivity Index (SI) = 10.3 (hCA I/hCA IX) |
| Comparator Or Baseline | Methyl analog (6a): Ki = 56.3 nM, SI = 11.7; Propyl analog (6c): Ki = 95.6 nM (over hCA XII), SI = 2.7; Pentyl analog (6d): Ki = 51.1 nM (over hCA XII), SI = 6.6 |
| Quantified Difference | ΔKi (vs. methyl) = +12.3 nM; ΔKi (vs. propyl) = -27.0 nM; Distinct SI values reflect differential isoform selectivity |
| Conditions | In vitro enzyme inhibition assay using recombinant human α-carbonic anhydrase isoforms (hCA I, II, IX, XII) |
Why This Matters
This isoform-specific selectivity profile dictates the compound's suitability for hCA IX-targeted applications and is not interchangeable with alkyl-substituted analogs.
- [1] Buza, A., Türkeş, C., Arslan, M., Demir, Y., Dincer, B., Rifati Nixha, A., & Beydemir, Ş. (2023). Discovery of novel benzenesulfonamides incorporating 1,2,3-triazole scaffold as carbonic anhydrase I, II, IX, and XII inhibitors. International Journal of Biological Macromolecules, 239, 124232. View Source
